Anonaine

Vue d'ensemble

Description

L’anonaïne est un alcaloïde benzylisoquinoléine bioactif présent dans diverses familles de plantes, notamment les Magnoliaceae et les Annonaceae. Ce composé a suscité un intérêt considérable en raison de ses diverses activités pharmacologiques, notamment ses effets antitumoraux, vasodilatateurs, antioxydants, antiparasitaires et antimicrobiens .

Applications De Recherche Scientifique

Chemistry:

- Used as a precursor for synthesizing other bioactive compounds.

- Studied for its unique chemical properties and reactivity.

Biology:

- Investigated for its effects on cellular processes and pathways.

- Used in studies related to enzyme inhibition and protein interactions.

Medicine:

- Exhibits antitumor activity by inhibiting the growth of human cervical cancer and lung carcinoma cells .

- Shows potential as an antidepressant due to its dopamine uptake inhibitory properties .

- Demonstrates vasorelaxant, antibacterial, antifungal, and antioxidative activities .

Industry:

- Potential use in developing new pharmaceuticals and therapeutic agents.

- Studied for its antimicrobial properties, which could be applied in food preservation and safety .

Mécanisme D'action

L’anonaïne exerce ses effets par le biais de multiples mécanismes :

Analyse Biochimique

Biochemical Properties

Anonaine interacts with several biomolecules, contributing to its diverse pharmacological activities. It is known to inhibit growth in human cervical cancer and human lung carcinoma H1299 cells in vitro . The mechanism by which this compound induces apoptosis in these cells involves the generation of nitric oxide and reactive oxygen species, reduction in intracellular glutathione concentration, and activation of caspases and apoptosis-related proteins .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to decrease dopamine content in PC12 cells, a rat adrenal pheochromocytoma cell line . This suggests that this compound may influence cell function by modulating neurotransmitter levels. This compound does not enhance L-DOPA-induced cell death, indicating its potential safety in therapeutic applications .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is known to generate nitric oxide and reactive oxygen species, reduce intracellular glutathione concentration, activate caspases and apoptosis-related proteins, and cause DNA damage . These actions contribute to its ability to induce apoptosis in cancer cells .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’anonaïne peut être synthétisée par diverses méthodes, notamment l’extraction de sources naturelles. Le composé est généralement obtenu en torréfiant à sec l’écorce d’Annona reticulata et en l’extrayant avec du méthanol. Le méthanol est ensuite éliminé, et le sirop obtenu est traité avec de l’acide chlorhydrique. Les sels insolubles sont filtrés, et le filtrat est rendu basique avec de l’hydroxyde d’ammonium et extrait avec de l’éther diéthylique. La phase organique est conservée, et la teneur en phénols est éliminée en agitant avec une solution aqueuse à 5 % d’hydroxyde de sodium. Le sel de chlorhydrate est obtenu en mélangeant avec de l’acide chlorhydrique et en recristallisant dans l’éther diéthylique .

Méthodes de Production Industrielle : La production industrielle de l’anonaïne implique l’extraction à grande échelle de sources végétales, suivie de procédés de purification similaires aux méthodes de laboratoire. La teneur en anonaïne dans Annona reticulata est d’environ 0,12 %, sur la base du poids de l’écorce sèche de départ .

Analyse Des Réactions Chimiques

Types de Réactions : L’anonaïne subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et Conditions Courants :

Oxydation : L’anonaïne peut être oxydée à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides.

Réduction : La réduction de l’anonaïne peut être réalisée à l’aide de réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution impliquant l’anonaïne utilisent souvent des agents halogénants tels que le brome ou le chlore en conditions contrôlées.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire divers composés isoquinoléiques réduits .

4. Applications de la Recherche Scientifique

Chimie :

- Utilisé comme précurseur pour synthétiser d’autres composés bioactifs.

- Étudié pour ses propriétés chimiques et sa réactivité uniques.

Biologie :

- Enquête sur ses effets sur les processus et les voies cellulaires.

- Utilisé dans des études relatives à l’inhibition enzymatique et aux interactions protéiques.

Médecine :

- Exhibe une activité antitumorale en inhibant la croissance des cellules cancéreuses du col de l’utérus et du carcinome pulmonaire .

- Présente un potentiel en tant qu’antidépresseur en raison de ses propriétés inhibitrices de la recapture de la dopamine .

- Démontre des activités vasodilatatrices, antibactériennes, antifongiques et antioxydantes .

Industrie :

- Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

- Étudié pour ses propriétés antimicrobiennes, qui pourraient être appliquées à la conservation et à la sécurité des aliments .

Comparaison Avec Des Composés Similaires

L’anonaïne est comparée à d’autres composés similaires, tels que :

Isolauréline : Un autre alcaloïde aporphine présentant des activités pharmacologiques similaires, notamment des effets anticancéreux et antimicrobiens.

Coclaurine : Un alcaloïde benzyltetrahydroisoquinoléine présentant des propriétés antimicrobiennes.

Unicité de l’Anonaïne : Sa capacité à induire l’apoptose dans les cellules cancéreuses par le biais de multiples voies et ses propriétés inhibitrices de la recapture de la dopamine en font un composé unique doté d’un potentiel thérapeutique significatif .

Propriétés

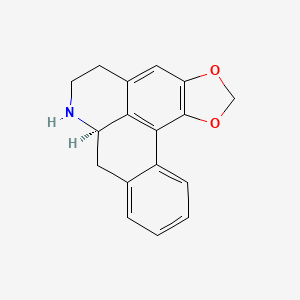

IUPAC Name |

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUKBKUWSHDFM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171865 | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862-41-5 | |

| Record name | Anonaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anonaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Anonaine has been shown to induce DNA damage in human lung carcinoma H1299 cells, inhibiting their growth and migration. [] This suggests that (-)-Anonaine's anticancer effect might be related to its ability to disrupt DNA integrity and cellular processes essential for cancer cell survival and proliferation.

A: (-)-Anonaine inhibits dopamine biosynthesis in PC12 cells primarily by reducing tyrosine hydroxylase (TH) activity. [] It also decreases intracellular cyclic AMP levels, but not intracellular Ca2+ concentrations.

A: While (-)-Anonaine reduces L-DOPA-induced increases in dopamine content, it does not enhance L-DOPA-induced cell death in PC12 cells. []

A: (-)-Anonaine has the molecular formula C17H15NO2 and a molecular weight of 265.3 g/mol. [, ]

A: The structure of (-)-Anonaine has been elucidated using various spectroscopic methods including UV, IR, MS, 1D-NMR (1H, 13C, DEPT), and 2D-NMR (COSY, HMQC, HMBC). [, ]

ANone: Limited information is available regarding the material compatibility and stability of (-)-Anonaine under various conditions. Further research is needed to explore these aspects.

ANone: The provided research papers do not discuss any catalytic properties or applications of (-)-Anonaine. It is primarily investigated for its biological activities.

A: Yes, in silico studies using molecular docking have been performed to investigate the interaction of (-)-Anonaine with dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. [] The results suggest a potential for anti-tuberculosis activity. Other studies have also investigated the potential phytoestrogenic activity of (-)-Anonaine through molecular docking, pharmacokinetic analysis, and druglikeness assessments. []

ANone: The research provided does not delve into the stability and formulation of (-)-Anonaine. Further research is needed to determine its stability under various conditions and develop suitable formulation strategies.

A: Various in vitro models have been employed to investigate the effects of (-)-Anonaine. This includes human lung cancer H1299 cells to assess its anticancer activity, [] PC12 cells to study its impact on dopamine biosynthesis, [] and rat striatal synaptosomes to evaluate its dopamine uptake inhibition properties. [] Other studies used (-)-Anonaine to investigate its antifungal activity against various fungal species, including Candida albicans and Cryptococcus neoformans. []

A: Yes, a study utilizing a neuropathic pain model in rats demonstrated the antiepileptic and neuroprotective potential of (-)-Anonaine. This research showed its interaction with GABA receptors and its potential to reverse the decrease in GABA receptor binding in the cortex region of epileptic rats. []

ANone: Currently, there is no information available regarding resistance or cross-resistance mechanisms associated with (-)-Anonaine.

ANone: While the provided research focuses primarily on the biological activity of (-)-Anonaine, it's crucial to acknowledge that comprehensive toxicity studies are essential to establish its safety profile.

ANone: The research papers primarily focus on the isolation, identification, and preliminary biological evaluation of (-)-Anonaine. Therefore, they do not provide detailed information regarding points 13-26. Further research is necessary to address these aspects.

A: The initial isolation and structural characterization of (-)-Anonaine date back to the early 20th century. A significant milestone was the elucidation of its biosynthesis from coclaurine-type precursors through phenol oxidation. [] Research on (-)-Anonaine continues to evolve, with recent studies focusing on its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.

A: The study of (-)-Anonaine requires expertise from various disciplines, including natural product chemistry, pharmacology, molecular biology, and computational chemistry. This collaborative approach is crucial for understanding its complex interactions with biological systems and exploring its therapeutic potential. For example, the use of both traditional extraction methods and modern techniques like UAE highlights the synergy between different scientific approaches in maximizing compound extraction from natural sources. [] Similarly, combining molecular docking studies with in vitro and in vivo models allows for a comprehensive understanding of the compound's activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.